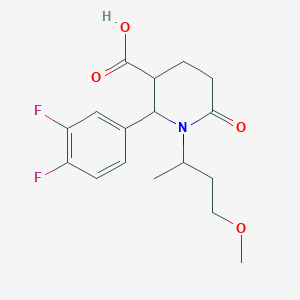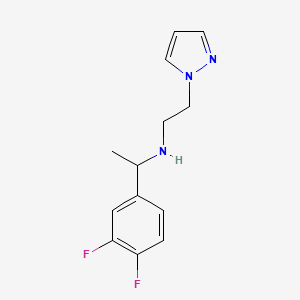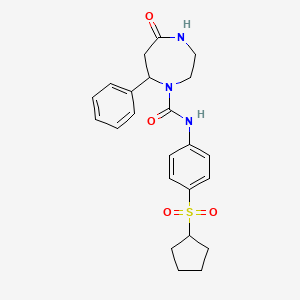![molecular formula C12H19FIN3 B7572609 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide, also known as L-163,491, is a selective and potent antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. This receptor plays a role in many physiological processes, including pain perception, mood regulation, and inflammation. L-163,491 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide acts as a selective antagonist of the NK1 receptor. The NK1 receptor is activated by the neuropeptide substance P, which is involved in many physiological processes, including pain perception, mood regulation, and inflammation. By blocking the NK1 receptor, 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide inhibits the effects of substance P and reduces its activity in the body.
Biochemical and Physiological Effects:
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce pain, inflammation, and anxiety, and to have antidepressant effects. It has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide is its high selectivity for the NK1 receptor, which allows for more precise targeting of this receptor in experiments. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds used in research.
Zukünftige Richtungen
There are many potential future directions for research on 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide. One area of interest is in the development of new pain medications that target the NK1 receptor. Another area of interest is in the potential use of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the effects of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide on the immune system and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-fluoroacetophenone with isobutyraldehyde to form 2-(2-fluorophenyl)-2-methylpropanal. This intermediate is then reacted with guanidine to form 1-[2-(2-fluorophenyl)-2-methylpropyl]guanidine. Finally, the hydroiodide salt of this compound is prepared by reacting it with hydroiodic acid.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various areas. One of the main areas of research has been in the field of pain management. The NK1 receptor has been shown to play a role in the transmission of pain signals, and 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has also been studied for its potential use in the treatment of mood disorders such as depression and anxiety. The NK1 receptor has been implicated in the regulation of mood, and 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.HI/c1-12(2,8-16-11(14)15-3)9-6-4-5-7-10(9)13;/h4-7H,8H2,1-3H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRWLOGLDQZNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=NC)N)C1=CC=CC=C1F.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)

![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)


![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)

![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)